6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione
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Overview
Description
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione is a heterocyclic compound that features a triazine ring substituted with methoxyphenyl and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired triazine-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-3-(p-tolyl)-1,2,4-triazine: Similar structure but with a different triazine ring.
6-(4-methoxyphenyl)-3-(p-tolyl)-1,3,5-triazine: Lacks the thione group.
6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-one: Contains a carbonyl group instead of a thione group.
Uniqueness
The presence of the thione group in 6-(4-methoxyphenyl)-3-(p-tolyl)-3,4-dihydro-1,3,5-triazine-2(1H)-thione imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-3-7-14(8-4-12)20-11-18-16(19-17(20)22)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCGMNONHUFSSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN=C(NC2=S)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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